

Application Notes and Protocols for the Synthesis of Heteronoside Analogues

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Compound of Interest		
Compound Name:	Heteronoside	
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These application notes provide a detailed overview of the methodologies for synthesizing **Heteronoside** analogues, with a focus on the creation of C-glycoside derivatives. The protocols are based on established methods for C-aryl glycoside synthesis, which are structurally analogous to the core of **Heteronoside** A. This document offers guidance on experimental procedures, presents representative data, and visualizes potential biological pathways of interest.

Introduction to Heteronoside Analogues

Heteronoside A is a natural product that has garnered interest for its potential biological activities. The synthesis of analogues of **Heteronoside** A, particularly those with modified glycosidic linkages such as C-glycosides, is a key strategy in drug discovery. C-glycosides are attractive targets because the carbon-carbon bond offers greater stability against enzymatic hydrolysis compared to the native O-glycosidic bond, potentially leading to improved pharmacokinetic profiles.[1][2][3] This increased stability makes C-glycoside analogues of natural products valuable candidates for the development of new therapeutic agents.[4]

The synthetic strategies outlined below focus on the construction of the C-glycosidic bond, a crucial step in the preparation of these robust analogues.



Synthetic Methodologies and Experimental Protocols

The synthesis of C-aryl glycoside analogues of **Heteronoside** can be achieved through several modern organic chemistry techniques. Below are detailed protocols for key synthetic strategies, adapted from established literature on C-glycoside synthesis.

One-Pot Synthesis of Aryl-β-C-Glycosides from Unprotected Sugars

This method provides a straightforward, protecting-group-free approach to aryl-β-C-glycosides in an aqueous medium, which is advantageous for its environmental friendliness and simplicity. [1]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve the unprotected sugar (1.0 equiv.) and an aromatic amine (1.5 equiv.) in toluene.
- Acid Catalysis: Add 1 N HCl (0.15 equiv.) to the solution.
- Heating: Stir the reaction mixture vigorously at 60 °C in a sealed pressure tube.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 0.5 to 13 hours depending on the sugar substrate.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the agueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-heteroaryl C-glycoside.



Nickel-Catalyzed Carboboration of Glycals for C-Glycoside Synthesis

This method offers a stereoselective approach to C-glycosides with the introduction of a versatile boronic ester functionality at the C2 position, which can be further functionalized.

Experimental Protocol:

- Reagent Preparation: In a glovebox, add NiCl₂·DME (5 mol%), a chiral ligand (e.g., 2-aminocyclohexanol, 5 mol%), the glycal (1.0 equiv.), and B₂pin₂ (2.0 equiv.) to an oven-dried vial.
- Solvent and Reagents: Add anhydrous solvent (e.g., MTBE or CPME/t-BuOH) and the aryl or alkyl bromide (2.0 equiv.), followed by LiOMe (3.0 equiv.).
- Reaction Conditions: Seal the vial and stir the mixture at 50 °C for 20 hours.
- Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate.
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate
 in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2-borylC-glycoside.

Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis

This protocol utilizes a photoredox-catalyzed cross-coupling of a redox-active glycosyl ester with an aryl bromide to form the C-glycosidic bond.

Experimental Protocol:

- Reaction Setup: In a nitrogen-filled glovebox, combine the glycosyl ester (1.0 equiv.), aryl bromide (1.5 equiv.), a nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), a bipyridine ligand (12 mol%), and a photocatalyst (e.g., 4-CzIPN, 2 mol%) in a vial.
- Solvent and Base: Add anhydrous solvent (e.g., DMF) and a base (e.g., DBU, 2.0 equiv.).



- Photocatalysis: Stir the reaction mixture under irradiation with blue LEDs at room temperature for 24-48 hours.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography to obtain the aryl C-glycoside.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of C-aryl glycosides using the methodologies described above. These values are indicative and may vary depending on the specific substrates and reaction conditions.

Method	Starting Material	Product	Representative Yield (%)	Reference
One-Pot Synthesis	D-Glucose, 2- aminopyridine	N-(pyridin-2-yl)- C-glucoside	74	
One-Pot Synthesis	L-Ribose, 2- aminopyridine	N-(pyridin-2-yl)- C-riboside	90	-
Ni-Catalyzed Carboboration	Tri-O-acetyl-D- glucal, Benzyl bromide	2-Boryl-C- benzyl-glucoside	85	-
Glycosyl Ester Cross-Coupling	Protected Glucosyl Ester, 4-bromotoluene	C-Aryl-glucoside	78	_

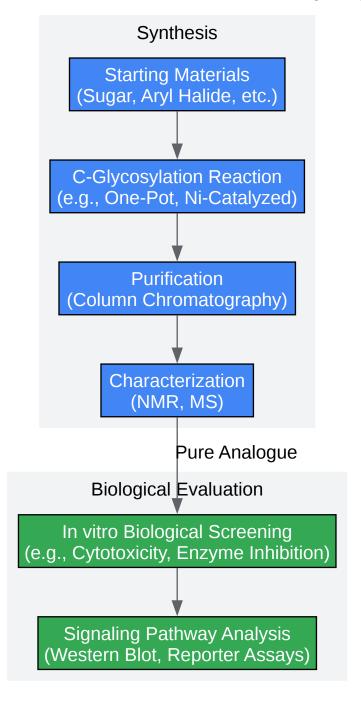
Visualization of Methodologies and Biological Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of **Heteronoside** analogues.



Experimental Workflow for Heteronoside Analogue Synthesis



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Caption: General workflow for the synthesis and biological evaluation of **Heteronoside** analogues.



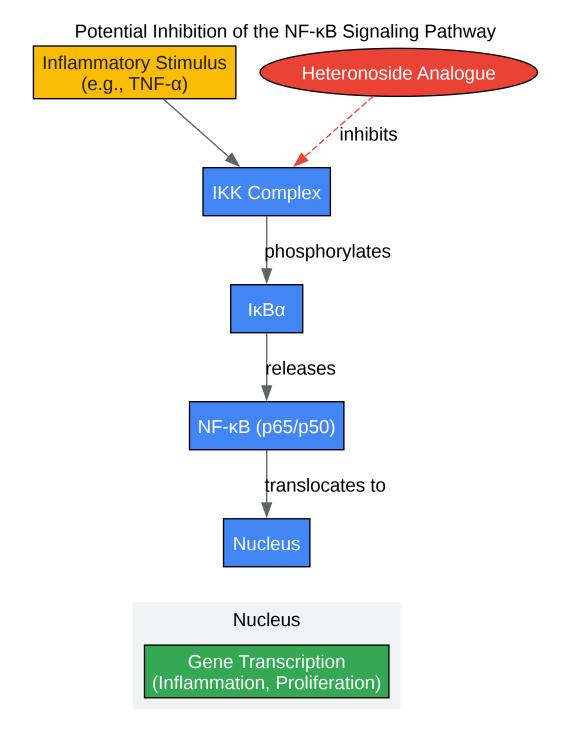
Potential Signaling Pathways Targeted by Heteronoside Analogues

Based on the known biological activities of other glycosides, such as ginsenosides and curcumin analogues, **Heteronoside** analogues may modulate key cellular signaling pathways involved in inflammation and cancer.

NF-kB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its inhibition is a key target in cancer and inflammatory diseases.





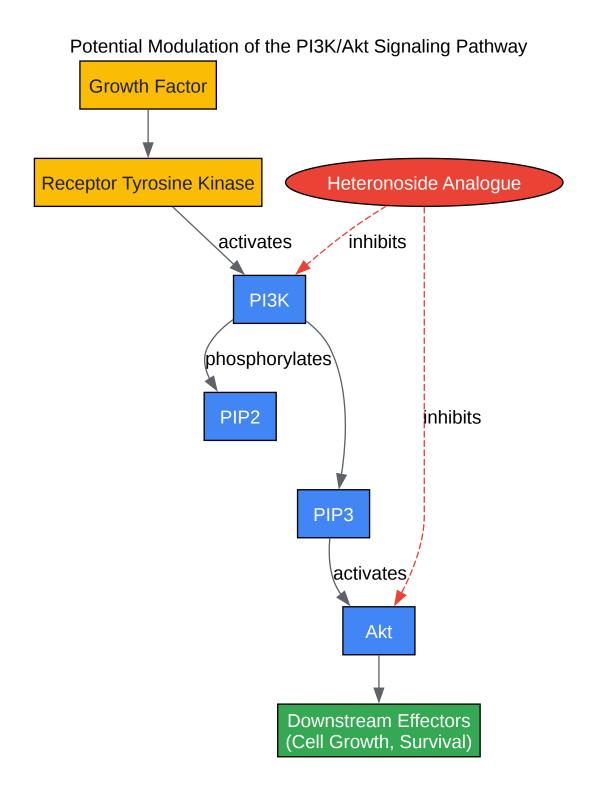
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Caption: Potential inhibition of the NF-kB signaling pathway by **Heteronoside** analogues.

PI3K/Akt Signaling Pathway:



The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.



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Caption: Potential modulation of the PI3K/Akt signaling pathway by **Heteronoside** analogues.







Disclaimer: The experimental protocols and quantitative data presented herein are based on established methodologies for the synthesis of C-aryl glycosides, which are structurally related to **Heteronoside** analogues. These should be considered as representative examples and may require optimization for specific target molecules. The signaling pathways illustrated are potential targets based on the activities of structurally related glycosides and require experimental validation for **Heteronoside** analogues.

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